2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-19(24-11-5-7-14-6-1-2-8-15(14)24)13-29-21-23-22-20(28-21)18-12-26-16-9-3-4-10-17(16)27-18/h1-4,6,8-10,18H,5,7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVTWMNOEXRRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with carbon disulfide in the presence of a base.
Introduction of the 2,3-dihydro-1,4-benzodioxin moiety: This step involves the reaction of the oxadiazole intermediate with a 2,3-dihydro-1,4-benzodioxin derivative under appropriate conditions.
Attachment of the sulfanyl group: This is typically done by reacting the intermediate with a thiol compound.
Formation of the tetrahydroquinoline ring: This involves the cyclization of an appropriate precursor in the presence of a catalyst.
Final coupling reaction: The final step involves coupling the tetrahydroquinoline intermediate with the oxadiazole-sulfanyl intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzodioxin moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzodioxin derivatives.
Scientific Research Applications
Alzheimer's Disease Treatment
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. Research has shown that certain oxadiazole derivatives can selectively inhibit BuChE with high potency, making them promising candidates for the development of new oral anti-Alzheimer's agents .
Anti-inflammatory and Analgesic Properties
Compounds similar to 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Studies have demonstrated that these derivatives exhibit significant reductions in inflammation and pain in animal models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Several studies report that oxadiazole derivatives possess broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes, receptors, or other proteins involved in disease pathways.
Pathways: The compound may interfere with specific biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs Sharing the Oxadiazole-Benzodioxin-Sulfanyl Core
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(Substituted Phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : These analogs retain the benzodioxin-oxadiazole-sulfanyl core but feature an acetamide group and substituted phenyl rings on the oxadiazole.
- Biological Activity : Demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains, with modest cytotoxicity (hemolytic activity <15% at 100 µg/mL) .
- Key Difference: The acetamide group and phenyl substituents may enhance solubility but reduce membrane permeability compared to the target compound’s tetrahydroquinoline group.
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()
- Structure: This analog replaces tetrahydroquinoline with a 4-methylpiperidine group.
- Physicochemical Properties: Piperidine’s smaller, non-aromatic structure likely reduces lipophilicity (clogP ~2.8) compared to the target compound (predicted clogP ~3.5) .
- Implications: The tetrahydroquinoline group in the target compound may improve binding affinity to hydrophobic enzyme pockets in bacterial targets.
Analogs with Alternative Heterocyclic Systems
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-Dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}ethanone ()
- Structure : Substitutes oxadiazole with a thiazolo-triazol system.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antibacterial Optimization: The oxadiazole-benzodioxin-sulfanyl scaffold is associated with antibacterial activity, as evidenced by acetamide derivatives . The target compound’s tetrahydroquinoline group may enhance bioavailability and target engagement due to increased lipophilicity and rigidity.
- Cytotoxicity Profile : Low hemolytic activity in acetamide analogs suggests the core structure is well-tolerated, a trend likely preserved in the target compound .
Biological Activity
The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and anticancer effects.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Benzodioxin moiety : Known for various biological activities.
- Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
- Tetrahydroquinoline : A structure linked to neuroprotective effects.
Molecular Formula
The molecular formula of the compound is , which reflects its diverse functional groups.
1. Enzyme Inhibition
Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory potential. For instance, compounds with similar structures have been tested against enzymes such as alpha-glucosidase and acetylcholinesterase, which are crucial in metabolic disorders like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| A | Alpha-glucosidase | 25 | |
| B | Acetylcholinesterase | 30 | |
| C | Carbonic anhydrase | 15 |
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a recent study, various derivatives of the benzodioxin structure were screened for their antimicrobial activity. The results indicated that certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Table 2: Antimicrobial Activity Results
3. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. Compounds similar in structure have shown selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer effects of benzodioxin derivatives, the compound demonstrated significant cytotoxicity against Caco-2 cells with an IC50 value of 40 µM.
Table 3: Anticancer Activity Data
Q & A
Q. What synthetic strategies are recommended for preparing this compound, given its complex heterocyclic framework?
The compound’s synthesis requires multi-step optimization due to its benzodioxin, oxadiazole, and tetrahydroquinoline moieties. A plausible route involves:
- Step 1 : Synthesis of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using iodine or bromine in acetic acid) .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution with a mercapto-benzodioxin derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Coupling the oxadiazole-sulfanyl intermediate with a tetrahydroquinoline-based ketone using reductive amination (e.g., NaBH₃CN in methanol) . Key Consideration : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify intermediates via column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR to verify proton environments (e.g., sulfanyl group at δ ~3.5–4.0 ppm, aromatic protons in benzodioxin at δ ~6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole and tetrahydroquinoline moieties .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystallographic parameters (e.g., bond angles in the oxadiazole ring) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Prioritize assays aligned with its structural analogs:
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms due to the oxadiazole and tetrahydroquinoline motifs, using fluorescence-based or spectrophotometric assays .
- Antimicrobial Activity : Screen via broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Core Modifications : Replace the benzodioxin group with bioisosteres (e.g., benzofuran or chromone) to assess impact on target binding .
- Functional Group Variation : Substitute the sulfanyl linker with sulfonyl or amine groups to modulate electron density and solubility .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or COX-2) and guide SAR . Validation : Cross-correlate computational predictions with experimental IC₅₀ values and crystallographic data .
Q. What experimental approaches resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse liver microsomes) and logP (via HPLC) to assess metabolic liability and bioavailability .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation) that may reduce efficacy .
- Formulation Optimization : Test nanoparticle encapsulation or prodrug strategies to enhance solubility and tissue penetration .
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
- Proteomic Profiling : Apply affinity chromatography with the compound as bait to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
- Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Methodological Considerations
Q. What strategies mitigate challenges in purifying this compound due to its polar sulfanyl group?
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) .
- Derivatization : Temporarily protect the sulfanyl group (e.g., as a thioether with benzyl chloride) to reduce polarity during purification .
Q. How should researchers validate the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
